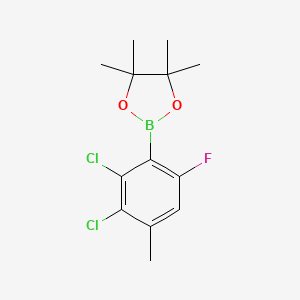

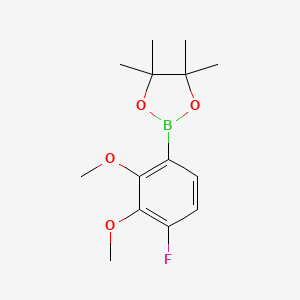

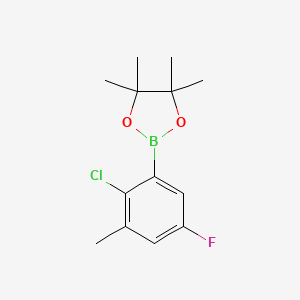

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

Overview

Description

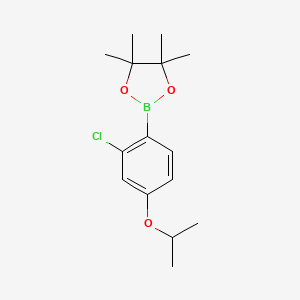

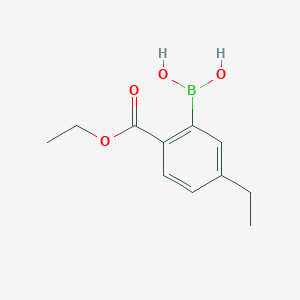

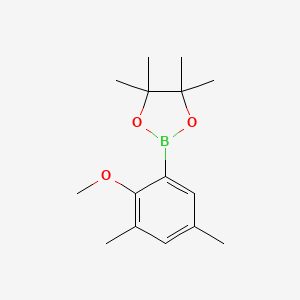

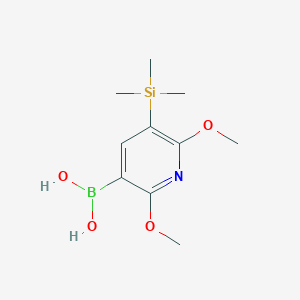

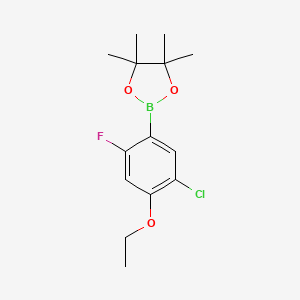

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is a boronic acid derivative that has emerged as an important synthetic intermediate in medicinal and organic chemistry . It has a molecular weight of 270.54 .

Synthesis Analysis

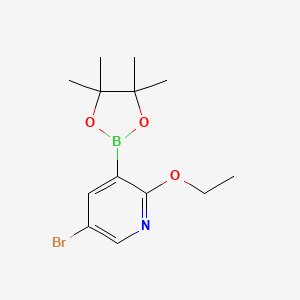

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The IUPAC name of this compound is 2-(2-chloro-3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Its InChI code is 1S/C13H17BClFO2/c1-8-6-9(11(15)10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis

Pinacol boronic esters are smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .It is stable under normal conditions and should be stored in a cool, dry place .

Scientific Research Applications

Synthesis and Transformation

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester serves as a pivotal compound in various synthetic chemical reactions, especially in the formation of arylboronic esters through C-F bond activation. A notable application is in the nickel-catalyzed borylation of polyfluoroarenes, leading to the transformation of fluoroarenes into arylboronic acid pinacol esters. This process is significant for creating building blocks for further chemical synthesis, emphasizing the versatility of partially fluorinated arenes conversion (Zhou et al., 2016). Additionally, the compound's role in facilitating the synthesis of arylboronic esters via palladium- or iron-catalyzed cross-coupling reactions of aryl fluorides showcases its utility in incorporating a variety of functional groups into the resulting esters (Zhao et al., 2018).

Analytical and Sensing Applications

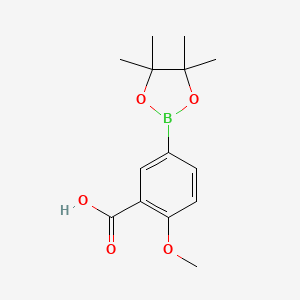

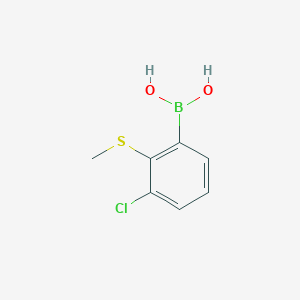

The organoboron compounds, including derivatives of phenylboronic pinacol esters, have been applied as Lewis acid receptors for fluoride ions in analytical chemistry. These compounds exhibit selectivity and sensitivity in detecting fluoride ions, which is crucial for environmental monitoring and healthcare applications. The use of such compounds in polymer membrane electrodes has demonstrated the potential for developing selective sensors for fluoride ions, based on the interaction mechanisms between the organoboron receptors and fluoride (Jańczyk et al., 2012).

Material Science and Photophysics

A fascinating discovery in material science is the long-lived room-temperature phosphorescence (RTP) exhibited by simple arylboronic esters, including phenylboronic acid pinacol ester. This unexpected property challenges the conventional understanding that phosphorescent organic molecules require heavy atoms for efficient triplet excited state generation. The findings suggest the phosphorescence of arylboronic esters might be influenced more by solid-state molecular packing than the boron substituents, opening new avenues for research into heavy-atom-free phosphorescent materials (Shoji et al., 2017).

Polymer Science

In polymer science, the use of 4-formylbenzeneboronic acid pinacol ester in the Passerini multicomponent polymerization has enabled the straightforward synthesis of H2O2-cleavable poly(ester-amide)s. These polymers can degrade in response to H2O2, demonstrating potential for H2O2-responsive delivery vehicles, which could have significant implications for drug delivery systems and responsive materials (Cui et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

Properties

IUPAC Name |

2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNDUYADYSXEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137910 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-19-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.